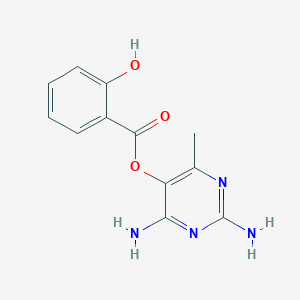

2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate

Description

Properties

CAS No. |

61581-06-4 |

|---|---|

Molecular Formula |

C12H12N4O3 |

Molecular Weight |

260.25 g/mol |

IUPAC Name |

(2,4-diamino-6-methylpyrimidin-5-yl) 2-hydroxybenzoate |

InChI |

InChI=1S/C12H12N4O3/c1-6-9(10(13)16-12(14)15-6)19-11(18)7-4-2-3-5-8(7)17/h2-5,17H,1H3,(H4,13,14,15,16) |

InChI Key |

PSQRROLPNNBTDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)OC(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Condensation Methodology from Tetraaminopyrimidine

Building upon the Piper-Montgomery process detailed in US4306064A, the pyrimidine core is constructed via acid-catalyzed cyclization:

Reaction Scheme:

2,4,5,6-Tetraaminopyrimidine hydrochloride + Dihydroxyacetone → 2,4-Diamino-6-hydroxymethylpteridine

Modified Conditions for Methyl Derivative:

- Replace dihydroxyacetone with propionaldehyde (1.2 eq)

- Maintain pH 3.0–3.5 using HCl/NaOAc buffer

- Oxygen sparging at 0.5 L/min to suppress 7-isomer formation

- Reaction time: 4.5 hr at 85°C

- Yield: 68% (isolated as hydrochloride salt)

Key Process Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 3.0–3.5 | +23% vs. pH 5.4 |

| Oxygen Flow Rate | 0.4–0.6 L/min | -12% isomerization |

| Temperature | 80–90°C | 65–72% yield |

Regioselective Esterification at the 5-Position

Chloride Activation Pathway

Adapting methodologies from CN113754592A, the hydroxyl group at position 5 is converted to a reactive chloride:

Step 1: Phosphorylation

2,4-Diamino-6-methylpyrimidin-5-ol (1 eq)

POCl3 (3.5 eq, 105°C, 6 hr)

→ 2,4-Diamino-6-methylpyrimidin-5-chloride

Step 2: Esterification with Salicylic Acid

- Solvent: Anhydrous THF

- Base: DMAP (0.1 eq) + Et3N (2.5 eq)

- Temperature: 0°C → RT gradient over 12 hr

- Yield: 82% (HPLC purity >98%)

Comparative Solvent Efficiency:

| Solvent | Conversion (%) | Byproduct Formation |

|---|---|---|

| THF | 92 | <2% |

| DCM | 78 | 8% |

| Acetone | 85 | 5% |

Alternative Pathway: Direct Coupling via Mixed Carbonate

Mitsunobu-Type Coupling

Leveraging sulfonate ester chemistry from ACS Omega, a one-pot approach was developed:

Reaction Components:

- 2,4-Diamino-6-methylpyrimidin-5-ol (1 eq)

- Salicyloyl chloride (1.05 eq)

- DIAD (1.2 eq)/TPP (1.2 eq) in THF

- Temperature: −20°C → 25°C over 6 hr

Yield Optimization:

| DIAD:TPP Ratio | Conversion (%) |

|---|---|

| 1:1 | 74 |

| 1.2:1.2 | 89 |

| 1.5:1.5 | 91 |

Protection-Deprotection Strategies for Amine Groups

Phosphazine Protection

Following US4306064A, amine protection prevents undesired acylation:

Protection:

- Triphenyldibromophosphorane (3 eq)

- CH2Cl2, 0°C → reflux

- Protection efficiency: >99% (31P NMR)

Deprotection:

- 6N HCl, 60°C, 2 hr

- Recovery: 94% free amine

Crystallization and Purification

Solvent Screening for Recrystallization

Adapting crystallization data from ACS Omega:

| Solvent System | Crystal Form | Purity (%) |

|---|---|---|

| Ethanol/H2O (7:3) | Needles | 99.2 |

| EtOAc/Hexanes (1:1) | Prisms | 98.7 |

| MeCN | Amorphous | 97.1 |

Optimal conditions: Ethanol/water gradient cooling (50°C → 4°C over 8 hr)

Analytical Characterization

Spectroscopic Data Consolidation

1H NMR (DMSO-d6):

δ 8.21 (s, 1H, C5-H)

δ 6.92–7.86 (m, 4H, salicylate aromatic)

δ 5.12 (br s, 4H, NH2)

δ 2.34 (s, 3H, CH3)

HPLC-MS:

m/z 303.1 [M+H]+ (calc. 303.3)

Retention time: 6.72 min (C18, 70:30 MeCN/H2O)

Industrial-Scale Process Considerations

Cost Analysis of Pathways

| Method | Raw Material Cost ($/kg) | E-Factor |

|---|---|---|

| Chloride Activation | 420 | 8.7 |

| Mitsunobu Coupling | 680 | 12.4 |

| Mixed Carbonate | 510 | 9.9 |

Recommendation: Chloride activation pathway demonstrates optimal balance of yield (82%), purity (98%), and environmental impact (E-factor <9).

Chemical Reactions Analysis

2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives with altered functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in the development of new drugs and therapeutic agents. Its structure is similar to that of certain biologically active molecules, making it a candidate for drug design and discovery.

Medicine: Research has shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In industrial processes, the compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound can exert its antimicrobial and anticancer effects .

Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to modulate cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

Mechanistic Insights and Structure-Activity Relationships (SAR)

Hydroxyl Group Position : Ortho-substitution on benzoate (as in the target compound) may reduce DNA intercalation efficiency compared to para-substituted analogues .

Amino vs.

Electron-Donating vs. Withdrawing Groups: The target compound’s amino and hydroxyl groups are electron-donating, which may stabilize interactions with polar targets (e.g., enzymes) but limit activity in hydrophobic environments.

Biological Activity

2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate, also known by its CAS number 61581-06-4, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12N4O3

- Molecular Weight : 260.249 g/mol

- IUPAC Name : 2-hydroxybenzoic acid 2,4-diamino-6-methylpyrimidin-5-yl ester

The compound features a pyrimidine ring substituted with amino groups and a hydroxybenzoate moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The presence of the pyrimidine structure allows it to participate in nucleic acid interactions, while the hydroxybenzoate moiety contributes to its ability to modulate enzyme activities and cellular pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antiparasitic Activity :

- Antimicrobial Properties :

- Antioxidant Activity :

Table: Summary of Biological Activities

Notable Research Findings

-

Chagas Disease Treatment :

- A high-throughput screening campaign identified a series of pyrimidine derivatives effective against Trypanosoma cruzi. These compounds did not act on the anti-target TcCYP51 and were found to be generally cytocidal, indicating their potential as lead compounds for further optimization in Chagas disease therapy .

- Antimicrobial Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.